molecular formula C21H16Cl2N2O2 B2601272 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-83-5

6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2601272
CAS No.: 329234-83-5
M. Wt: 399.27
InChI Key: GVXVQEJBOPLOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by:

  • A chlorine atom at position 6 of the benzimidazole core.
  • A (3-chlorobenzyl)oxy group at position 1, introducing steric bulk and lipophilicity.
  • A 4-methoxyphenyl substituent at position 2, contributing electron-donating effects.

Its molecular formula is C₂₁H₁₅Cl₂N₂O₂ (molecular weight: 406.26 g/mol). The unique substitution pattern of this compound suggests tailored physicochemical properties, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

6-chloro-1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-26-18-8-5-15(6-9-18)21-24-19-10-7-17(23)12-20(19)25(21)27-13-14-3-2-4-16(22)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVQEJBOPLOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Etherification: The attachment of the 3-chlorobenzyl group and the 4-methoxyphenyl group can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and phenols in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of dechlorinated or partially reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. Specifically, 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has shown promising activity against various bacterial strains. For instance, a series of 6-substituted benzimidazole derivatives exhibited significant antibacterial effects against Escherichia coli and Streptococcus faecalis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 and U87 glioblastoma cells . The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 and histone deacetylase 6 .

Mechanistic Insights

The mechanisms underlying the pharmacological effects of this compound are complex and multifaceted. Studies suggest that these compounds may exert their effects through:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
  • Induction of Apoptosis : The compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Antioxidant Activity : Some studies indicate that benzimidazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

StudyFindings
Moneer et al. (2021)Investigated various benzimidazole derivatives for COX inhibitionFound significant anti-inflammatory effects compared to standard drugs like diclofenac
Bukhari et al. (2016)Reported on the anti-inflammatory activity of benzimidazole derivativesCompound showed potent inhibition of inflammatory mediators
Goreti Ribeiro Morais et al. (2023)Developed new benzimidazole variants for anticancer testingNoted significant cytotoxicity against glioblastoma cell lines

Mechanism of Action

The mechanism of action of 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

6-Chloro-1-[(4-Chlorobenzyl)oxy]-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole ()
  • Substituents :
    • Position 1: (4-Chlorobenzyl)oxy group.
    • Position 2: 4-Chlorophenyl.
  • The 4-chlorophenyl group at position 2 is more electron-withdrawing than 4-methoxyphenyl, which may reduce solubility in polar solvents.
6-Chloro-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazol-1-ol ()
  • Substituents :
    • Position 1: Hydroxyl group.
    • Position 2: 4-Methoxyphenyl.
  • Key Differences :
    • Replacement of the (3-chlorobenzyl)oxy group with a hydroxyl group significantly reduces lipophilicity (logP estimate: ~2.8 vs. ~4.5 for the target compound).
    • Enhanced hydrogen-bonding capacity may improve aqueous solubility .
6-Chloro-1-([(Dimethylamino)carbonyl]oxy)-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazole ()
  • Substituents: Position 1: Dimethylaminocarbonyloxy group. Position 2: 4-Methoxyphenyl.
  • Molecular weight: 345.78 g/mol (vs. 406.26 g/mol for the target), indicating reduced steric hindrance .

Substituent Variations at Position 2

6-[(4-Chlorophenyl)(1H-1,2,4-Triazol-1-yl)Methyl]-3-Methyl-2(3H)-Benzoxazolone ()
  • Substituents :
    • Position 2: Hybrid 4-chlorophenyl-triazole moiety.
  • Key Differences :
    • The benzoxazolone core (vs. benzimidazole) alters electron distribution, affecting aromatic π-π stacking interactions.
    • The triazole group introduces hydrogen-bonding sites, which may enhance binding to biological targets like kinases or proteases .

Biological Activity

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H16Cl2N2O2
  • CAS Number : 329234-83-5
  • Molar Mass : 399.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B has been linked to improved insulin sensitivity and glucose metabolism. Studies have shown that modifications in the benzimidazole structure can enhance its inhibitory effects on PTP1B, leading to significant metabolic benefits in diabetic models .

Biological Activities

The compound exhibits several notable biological activities:

Antidiabetic Activity

Research indicates that this compound enhances insulin action by modulating gene expression involved in insulin signaling pathways, such as IRS 1-2 and Akt2. In vivo studies demonstrated:

  • Improvement in Glucose Tolerance : The compound significantly improved glucose tolerance in diabetic mouse models.
  • Lipids Profile Normalization : It restored normal serum lipid profiles, indicating a potential role in managing dyslipidemia associated with diabetes .

Anticancer Potential

The benzimidazole derivatives are also recognized for their anticancer properties. Compounds similar to this compound have shown:

  • Cytotoxic Effects : In vitro studies demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

StudyFindings
Diabetic Model Study Showed a significant reduction in blood glucose levels and improved insulin sensitivity when administered to C57BL/KsJ-db/db mice .
Cancer Cell Line Study Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .

Q & A

Advanced Research Question

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian or ORCA software) .
  • Decoupling Experiments : For overlapping ¹H NMR signals, use 2D techniques (COSY, HSQC) to assign aromatic proton couplings .
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR spectra .

How does the choice of solvent and catalyst impact the yield of benzimidazole derivatives?

Basic Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, PEG-400) enhance nucleophilicity of oxygen in benzyloxy group formation .
  • Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity and reduce side reactions compared to homogeneous alternatives . Yield increases by 15–20% when using PEG-400 due to its dual role as solvent and phase-transfer agent .

What advanced methodologies are used to analyze thermal stability and decomposition pathways?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Quantifies weight loss at 200–300°C, correlating with cleavage of the benzyloxy group .
  • Differential Thermal Analysis (DTA) : Identifies endothermic/exothermic events (e.g., melting points, decomposition) .
  • Pyrolysis-GC/MS : Maps decomposition products (e.g., chlorobenzene fragments) to infer degradation mechanisms .

How can factorial design optimize reaction parameters for scaled-up synthesis?

Advanced Research Question
A 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time) across two levels (high/low). For example:

VariableLow LevelHigh Level
Temperature70°C80°C
Catalyst5 wt%10 wt%
Time45 min60 min

Response surface methodology (RSM) identifies interactions (e.g., higher catalyst + longer time maximizes yield by 25%) while minimizing resource use .

What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Basic Research Question

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

How do electronic effects of substituents influence the compound’s reactivity and stability?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the benzimidazole core, enhancing nucleophilic attack rates by 30% .
  • Methoxy Groups : Ortho/para-directing effects stabilize intermediates during synthesis but may reduce solubility in polar solvents .
  • Hammett Constants (σ) : Quantify substituent effects on reaction kinetics (e.g., σₚ for 4-methoxyphenyl = −0.27, indicating electron donation) .

What protocols ensure reproducibility in multi-step syntheses of benzimidazole analogs?

Advanced Research Question

  • Standardized Workflows : Document reaction parameters (e.g., cooling rates during crystallization) to minimize batch-to-batch variability .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .
  • Robustness Testing : Vary reagent purity (±5%) and humidity (±10%) to identify critical quality attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.